
PROTAC BRD4 Degrader-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-15 is a chemical compound designed as a PROteolysis TArgeting Chimera (PROTAC) that targets bromodomain-containing protein 4 (BRD4). This compound is linked to ligands specific to von Hippel-Lindau and BRD4, exhibiting an IC50 of 7.2 nM for BRD4 BD1 and 8.1 nM for BRD4 BD2 . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .
Preparation Methods
The synthesis of PROTAC BRD4 Degrader-15 involves the conjugation of ligands specific to von Hippel-Lindau and BRD4. The preparation method for in vivo formula includes taking 50 μL of DMSO main solution, adding 300 μL of PEG300, mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of ddH2O, mixing well and clarifying . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
PROTAC BRD4 Degrader-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are the degradation products of BRD4 protein, which are subsequently processed by the proteasome system .
Scientific Research Applications
PROTAC BRD4 Degrader-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study biomolecular condensates by regulating the super-enhancer condensate and monitoring changes under PROTAC treatment using live-cell imaging and high-throughput sequencing technologies . This compound has also been employed to investigate the dynamics of other condensate components under the continued disruption of BRD4 condensates . Additionally, it has shown potential in cancer therapy by targeting BRD4, which plays a crucial role in the pathogenesis of various cancers .
Mechanism of Action
The mechanism of action of PROTAC BRD4 Degrader-15 involves the recruitment of an E3 ligase to the target protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome system . This process is mediated by the ligands specific to von Hippel-Lindau and BRD4, which bring the E3 ligase and BRD4 into proximity, triggering directed polyubiquitination and proteasome-mediated degradation . This compound also inhibits the expression of Krüppel-like factor 5 (KLF5) transcription factor, a key oncoprotein in basal-like breast cancer .
Comparison with Similar Compounds
PROTAC BRD4 Degrader-15 is unique in its ability to potently degrade BRD4 protein with high specificity and efficiency. Similar compounds include other BRD4-targeting PROTACs such as MZ1 and ARV-825 . MZ1 has been reported to achieve complete degradation of BRD4 at 100 nM following 4 hours of treatment . ARV-825 inhibits T-cell acute lymphoblastic leukemia by degrading BRD4, BRD3, and BRD2 .
Properties
Molecular Formula |
C57H62F2N10O10S2 |
|---|---|
Molecular Weight |
1149.3 g/mol |
IUPAC Name |
N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1 |
InChI Key |
UNADZUGJDDCVKE-RVLLIKLQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


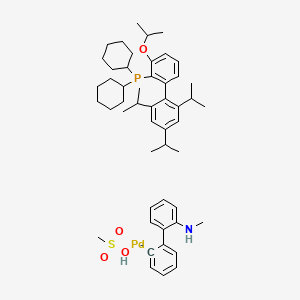
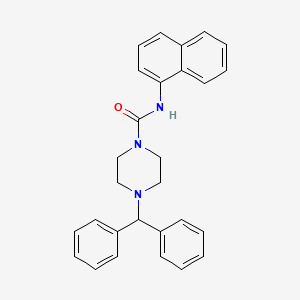
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
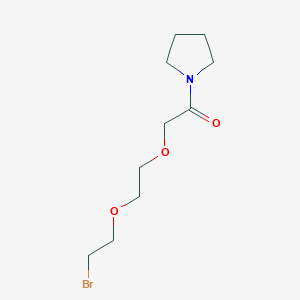
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
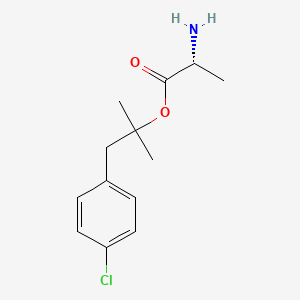
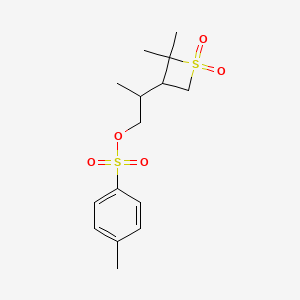
![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
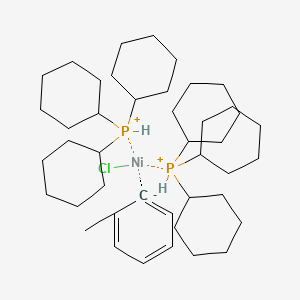


![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)
